molecular formula C12H19F2NO4 B3112131 tert-butyl 3-Acetoxy-4,4-difluoropiperidine-1-carboxylate CAS No. 1881328-37-5

tert-butyl 3-Acetoxy-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B3112131
CAS No.: 1881328-37-5
M. Wt: 279.28
InChI Key: DMGMGHGITHVXLN-UHFFFAOYSA-N
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Description

tert-Butyl 3-Acetoxy-4,4-difluoropiperidine-1-carboxylate: is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a piperidine ring substituted with acetoxy and difluoro groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-acetoxy-4,4-difluoropiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions involving appropriate starting materials.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Acetoxylation: The acetoxy group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-acetoxy-4,4-difluoropiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy or difluoro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-acetoxy-4,4-difluoropiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications. Industry: The compound is used in the development of agrochemicals, polymers, and other industrial products.

Comparison with Similar Compounds

  • tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
  • tert-Butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate

Comparison:

  • tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: This compound has a bromomethyl group instead of an acetoxy group, which affects its reactivity and potential applications .
  • tert-Butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate: This compound has a benzyl group, which influences its chemical properties and biological activity compared to the acetoxy-substituted compound .

Properties

IUPAC Name

tert-butyl 3-acetyloxy-4,4-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-8(16)18-9-7-15(6-5-12(9,13)14)10(17)19-11(2,3)4/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGMGHGITHVXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(CCC1(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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